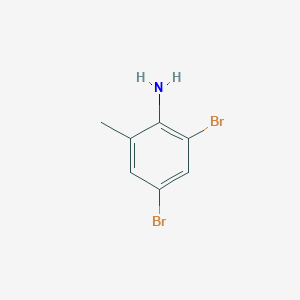

2-Amino-3,5-dibromotoluene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOOTYOQFFOBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332548 | |

| Record name | 2-amino-3,5-dibromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30273-41-7 | |

| Record name | 2-amino-3,5-dibromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30273-41-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Amino-3,5-dibromotoluene from o-toluidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient three-step synthesis of 2-Amino-3,5-dibromotoluene, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, o-toluidine. The synthesis strategy involves the protection of the highly activating amino group via acetylation, followed by a regioselective dibromination, and subsequent deprotection to yield the target compound. This method ensures high yields and purity by controlling the electrophilic aromatic substitution on the o-toluidine ring.

Reaction Scheme Overview

The overall synthetic pathway is depicted below:

An In-depth Technical Guide to the Synthesis of Brominated 2-Aminotoluene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for the bromination of 2-aminotoluene (o-toluidine). It details various methodologies, experimental protocols, and the underlying chemical principles for the preparation of key brominated isomers, which are valuable intermediates in pharmaceutical and agrochemical research.

Introduction: The Significance of Brominated 2-Aminotoluenes

2-Aminotoluene and its brominated derivatives are important building blocks in organic synthesis. The introduction of a bromine atom onto the aromatic ring provides a versatile handle for further functionalization through various cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. The regioselective synthesis of specific isomers is crucial for the development of targeted molecules in drug discovery and materials science.

The amino (-NH₂) and methyl (-CH₃) groups on the 2-aminotoluene ring are both activating, ortho-, para-directing groups. This inherent reactivity can lead to multiple bromination products, making regioselective synthesis a significant challenge. This guide explores strategies to control the position of bromination, primarily through direct bromination under controlled conditions and through the use of a protecting group for the highly activating amino functionality.

Key Synthetic Pathways

Two primary strategies are employed for the bromination of 2-aminotoluene: direct bromination and a protection-bromination-deprotection sequence. The choice of pathway depends on the desired isomer and the required level of selectivity.

Direct Bromination

Direct bromination of 2-aminotoluene can be achieved using various brominating agents. However, due to the high activation of the ring by the amino group, this method often leads to a mixture of products, including polybrominated species.[1][2] Careful control of reaction conditions is necessary to favor the formation of a specific isomer.

A notable method for direct ortho-bromination utilizes N-bromosuccinimide (NBS) as the brominating agent.[3] This approach can selectively introduce a bromine atom at the position ortho to the amino group.

Protection-Bromination-Deprotection Pathway

To achieve higher regioselectivity, particularly for the synthesis of 4-bromo-2-methylaniline, a three-step sequence involving the protection of the amino group is commonly employed.[4] This strategy mitigates the high reactivity of the amino group and directs the electrophilic attack of bromine to the desired position.

The most common protecting group is the acetyl group, introduced by reacting 2-aminotoluene with acetic anhydride to form N-(2-methylphenyl)acetamide.[4] The acetyl group is less activating than the amino group, allowing for more controlled bromination. Following bromination, the protecting group is removed by hydrolysis to yield the desired bromo-2-aminotoluene.

Experimental Protocols

Synthesis of 4-Bromo-2-methylaniline via Protection-Bromination-Deprotection

This pathway involves three main steps as outlined in the literature.[4]

Step 1: Acetylation of 2-Aminotoluene (Arylamine Protection)

-

Reaction: 2-Aminotoluene is reacted with acetic anhydride to form N-(2-methylphenyl)acetamide.

-

Procedure: In a suitable flask, combine 10-11g of o-toluidine with 11-13g of acetic anhydride. The mixture is stirred and maintained at a constant temperature of 50-70°C.[4] The completion of the reaction yields white needle crystals of N-(2-methylphenyl)acetamide.

Step 2: Bromination of N-(2-methylphenyl)acetamide

-

Reaction: The protected intermediate is brominated to yield N-(4-bromo-2-methylphenyl)acetamide.

-

Procedure: The N-(2-methylphenyl)acetamide is used as the raw material for the bromination reaction.[4] While specific brominating agents and solvents for this exact step are detailed for the analogous p-toluidine, a typical procedure would involve dissolving the acetamide in a solvent like glacial acetic acid and adding bromine while maintaining a controlled temperature.[5]

Step 3: Hydrolysis of N-(4-bromo-2-methylphenyl)acetamide

-

Reaction: The acetyl group is removed by hydrolysis to yield the final product, 4-bromo-2-methylaniline.

-

Procedure: The N-(4-bromo-2-methylphenyl)acetamide is subjected to a hydrolysis reaction.[4] Typically, this is achieved by refluxing with an acid, such as hydrochloric acid, in an alcoholic solvent.[5] Following hydrolysis, the reaction mixture is neutralized with a base, such as ammonia, to a pH of 8-10.[4] The product is then isolated through extraction and purified by recrystallization from ethanol to obtain 4-bromo-2-methylaniline as a brown crystallization.[4]

Synthesis of 2-Bromo-o-toluidine via Direct Bromination

This method provides a direct route to the ortho-brominated product.[3]

-

Reaction: o-Toluidine is reacted with N-bromosuccinimide (NBS) in an inert solvent.

-

Procedure: To a solution of 150 g (1.4 mol) of o-toluidine in 4 liters of benzene, 250 g (1.4 mol) of N-bromosuccinimide is added at once. The mixture is stirred for 6 hours. Gas-liquid chromatography (GLC) can be used to monitor the reaction's completion. The resulting product mixture is then worked up to isolate the 2-bromo-o-toluidine.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic pathways described.

| Table 1: Synthesis of 4-Bromo-2-methylaniline via Protection-Bromination-Deprotection | |

| Step | Reagents and Conditions |

| 1. Acetylation | o-Toluidine (10-11g), Acetic Anhydride (11-13g), 50-70°C[4] |

| 2. Bromination | N-(2-methylphenyl)acetamide, Brominating Agent (e.g., Br₂)[4] |

| 3. Hydrolysis | N-(4-bromo-2-methylphenyl)acetamide, Acid (e.g., HCl), Base (e.g., NH₃ to pH 8-10)[4] |

| Purification | Recrystallization from ethanol[4] |

| Table 2: Synthesis of 2-Bromo-o-toluidine via Direct Bromination | |

| Reactants | o-Toluidine (150 g, 1.4 mol), N-bromosuccinimide (250 g, 1.4 mol)[3] |

| Solvent | Benzene (4 liters)[3] |

| Reaction Time | 6 hours[3] |

| Product Distribution | 69% 2-bromo-o-toluidine, 22% 4-bromo-o-toluidine, 4% 2,4-dibromo-o-toluidine, 6% starting material[3] |

| Purification | The product mixture is taken up in pentane, washed, and the solvent removed in vacuo. The resulting oil is then vacuum distilled.[3] |

| Yield | 14-19% of purified 2-bromo-o-toluidine[3] |

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the key synthetic pathways for the bromination of 2-aminotoluene.

Caption: Protection-Bromination-Deprotection pathway for 4-bromo-2-methylaniline.

Caption: Direct bromination pathway for 2-bromo-o-toluidine.

Reaction Mechanisms

The bromination of 2-aminotoluene proceeds via an electrophilic aromatic substitution mechanism.[1][6] The lone pair of electrons on the nitrogen atom of the amino group strongly activates the benzene ring by donating electron density, particularly at the ortho and para positions.[6] This increased electron density makes the ring more susceptible to attack by an electrophile, such as the bromine cation (Br⁺) or a polarized bromine molecule.

The mechanism involves the following key steps:

-

Generation of the electrophile: The brominating agent generates the electrophilic bromine species.

-

Electrophilic attack: The electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6]

-

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the brominated product.[6]

When the amino group is protected as an acetamide, its activating effect is diminished because the lone pair on the nitrogen can also participate in resonance with the adjacent carbonyl group. This moderation of reactivity allows for more selective bromination.

Conclusion

The synthesis of brominated 2-aminotoluene derivatives can be achieved through several strategic pathways. For the synthesis of 4-bromo-2-methylaniline, a protection-bromination-deprotection sequence offers high regioselectivity. In contrast, direct bromination using reagents like N-bromosuccinimide can provide a more direct route to the 2-bromo isomer, albeit with the potential for side products. The choice of methodology will ultimately depend on the desired isomer, required purity, and scalability of the process. This guide provides the foundational knowledge and detailed protocols to assist researchers in the successful synthesis of these valuable chemical intermediates.

References

- 1. testbook.com [testbook.com]

- 2. youtube.com [youtube.com]

- 3. US4188342A - Ortho-bromination of ortho-alkylated anilines - Google Patents [patents.google.com]

- 4. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ? | Sathee Forum [forum.prutor.ai]

2-Amino-3,5-dibromotoluene chemical structure and properties

Note to the reader: The initial request specified "2-Amino-3,5-dibromotoluene." However, publicly available scientific data and literature predominantly refer to "2-Amino-3,5-dibromobenzaldehyde." This guide will focus on the latter, as it is a widely used pharmaceutical intermediate and the likely subject of interest.

Introduction

2-Amino-3,5-dibromobenzaldehyde is a key organic compound utilized extensively as a pharmaceutical intermediate, particularly in the synthesis of mucolytic agents like Ambroxol and Bromhexine metabolites.[1][2][3] Its chemical structure, featuring a bromine-substituted aromatic aldehyde, imparts specific reactivity that is valuable in various chemical and pharmaceutical applications.[3] This technical guide provides an in-depth overview of its chemical structure, properties, synthesis, and analytical characterization for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The molecular structure of 2-Amino-3,5-dibromobenzaldehyde consists of a benzene ring substituted with an amino group, two bromine atoms, and a formyl (aldehyde) group.

Caption: Chemical structure of 2-Amino-3,5-dibromobenzaldehyde.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Amino-3,5-dibromobenzaldehyde is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅Br₂NO | [1][4][5][6][7] |

| Molecular Weight | 278.93 g/mol | [1][4][6][7][8] |

| Appearance | Light yellow to off-white crystalline powder | [9][10] |

| Melting Point | 136-139 °C | [1][8] |

| Boiling Point | 319.9 ± 42.0 °C at 760 mmHg | [8] |

| Density | 2.1 ± 0.1 g/cm³ | [8] |

| Solubility | Soluble in Tetrahydrofuran (THF) | [10] |

| CAS Number | 50910-55-9 | [4][5][6][9] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 2-Amino-3,5-dibromobenzaldehyde.

Table 2: Predicted ¹H NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| H-α | 9.75 | s | Aldehyde (-CHO) |

| H-6 | 7.90 | d | Aromatic CH |

| H-4 | 7.65 | d | Aromatic CH |

| NH₂ | 5.90 | s (broad) | Amino (-NH₂) |

| Solvent: CDCl₃, Reference: TMS (0.00 ppm)[11] |

Table 3: Predicted ¹³C NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) |

| C=O | ~190.5 |

| Aromatic Carbons | 6 signals in the aromatic region |

| Proton decoupled[11] |

Experimental Protocols

Synthesis of 2-Amino-3,5-dibromobenzaldehyde

A common method for the synthesis of 2-Amino-3,5-dibromobenzaldehyde involves the reduction of o-nitrobenzaldehyde followed by bromination.[2]

Materials:

-

o-Nitrobenzaldehyde

-

Ethanol/water mixed solvent

-

Iron powder

-

Glacial acetic acid

-

Concentrated hydrochloric acid

-

Bromine

Procedure:

-

Dissolve o-nitrobenzaldehyde in an ethanol/water mixed solvent in a reaction vessel.

-

Add iron powder and glacial acetic acid to the solution.

-

Add a few drops of concentrated hydrochloric acid as a catalyst.

-

Heat the mixture to reflux (95-105 °C) for 40-60 minutes to reduce the nitro group to an amino group, forming o-aminobenzaldehyde.

-

Cool the reaction mixture to -10 to 5 °C.

-

Slowly add a slight excess of bromine to the cooled mixture.

-

Allow the reaction to proceed at room temperature for 120-150 minutes.

-

Filter the resulting solid to obtain 2-Amino-3,5-dibromobenzaldehyde.[2]

Caption: Synthesis workflow for 2-Amino-3,5-dibromobenzaldehyde.

Applications in Research and Drug Development

2-Amino-3,5-dibromobenzaldehyde is a vital building block in the synthesis of various pharmaceutical compounds.[3]

-

Ambroxol Synthesis: It is a key intermediate in the production of Ambroxol, a widely used mucolytic agent that helps in clearing mucus from the respiratory tract.[1][2]

-

Bromhexine Metabolites: It is also used in the synthesis of metabolites of Bromhexine, another mucolytic drug.[3]

-

Schiff Base Ligands: This compound can undergo condensation reactions with aliphatic diamines to form tetradentate Schiff base ligands. These ligands can then be complexed with metal ions like nickel(II) and oxovanadium(IV) to create complexes with potential applications in catalysis and material science.[8]

-

Biochemical Reagent: It is also utilized as a biochemical reagent in life science research.[8]

Safety and Handling

2-Amino-3,5-dibromobenzaldehyde is classified as an irritant.[12] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][9]

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or spray. Wash hands thoroughly after handling.[4][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. A dust mask (type N95 or equivalent) is recommended.[4]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. Keep away from strong oxidizing agents.[4][12]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4][12]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[4]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][12]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[4][12]

-

Conclusion

2-Amino-3,5-dibromobenzaldehyde is a chemical compound of significant interest to the pharmaceutical and chemical industries. Its well-defined structure and reactivity make it an essential intermediate in the synthesis of important drugs. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in research and development. This guide has provided a comprehensive overview of these aspects to support the work of scientists and professionals in the field.

References

- 1. Production process of 2-amino-3,5-dibromobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 3. 2-Amino-3,5-dibromobenzaldehyde (ADBA) Online | 2-Amino-3,5-dibromobenzaldehyde (ADBA) Manufacturer and Suppliers [scimplify.com]

- 4. fishersci.com [fishersci.com]

- 5. 50910-55-9|2-Amino-3,5-dibromobenzaldehyde|BLD Pharm [bldpharm.com]

- 6. 2-Amino-3,5-dibromobenzaldehyde | C7H5Br2NO | CID 688305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-3,5-dibromobenzaldehyde | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. 2-Amino-3,5-dibromobenzaldehyde | CAS#:50910-55-9 | Chemsrc [chemsrc.com]

- 9. 2 AMINO 3 5 DIBROMO BENZALDEHYDE ADBA Latest Price Exporter [cartelinternational.com]

- 10. 2-Amino-3,5-Dibromo Benzaldehyde [ADBA] - Riddhi Pharma [riddhipharmaindia.com]

- 11. benchchem.com [benchchem.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Guide: Physical Properties of 2-Amino-3,5-dibromotoluene and its Isomer

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document addresses the physical properties of 2-Amino-3,5-dibromotoluene. However, a comprehensive search of scientific literature and chemical databases did not yield specific experimental data for the melting point and solubility of this compound. In the interest of providing valuable information to the research community, this guide presents available data for a closely related structural isomer, 2,6-Dibromo-4-methylaniline (CAS No. 6968-24-7). It is crucial to note that while these compounds share the same molecular formula, their differing structures will result in distinct physical properties.

Structural Isomerism

This compound and 2,6-Dibromo-4-methylaniline are structural isomers, meaning they have the same molecular formula (C₇H₇Br₂N) but different arrangements of atoms. This structural difference is illustrated in the diagram below. Due to these structural variations, their physical and chemical properties are not interchangeable.

Caption: Structural relationship between the requested compound and its isomer.

Physical Properties of 2,6-Dibromo-4-methylaniline

The following table summarizes the available quantitative data for the physical properties of 2,6-Dibromo-4-methylaniline.

| Property | Value | Source(s) |

| Melting Point | 74-76 °C | [1] |

| 72.0 to 76.0 °C | [2] | |

| 70.5-76.5 °C | [3][4] | |

| 79 °C | [5] | |

| Solubility | Insoluble in water | [1] |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of 2,6-Dibromo-4-methylaniline are not explicitly available. However, standard methodologies for determining the melting point and solubility of organic compounds are applicable.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity and can be determined using a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts are recorded as the melting point range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

References

- 1. 2,6-Dibromo-4-methylaniline | 6968-24-7 [chemicalbook.com]

- 2. 2,6-Dibromo-4-methylaniline | 6968-24-7 | TCI EUROPE N.V. [tcichemicals.com]

- 3. 2,6-Dibromo-4-methylaniline, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 2,6-Dibromo-4-methylaniline, 98+% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2,6-Dibromo-4-methylaniline(6968-24-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Technical Guide to the Spectroscopic Data of 2-Amino-3,5-dibromobenzaldehyde

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3,5-dibromobenzaldehyde, a significant intermediate in pharmaceutical synthesis, notably in the production of Ambroxol.[1][2] While the initial query specified 2-Amino-3,5-dibromotoluene, the preponderance of scientific literature and chemical data points to 2-Amino-3,5-dibromobenzaldehyde as the compound of primary interest in research and development. This document will focus on the well-documented spectroscopic characteristics of the benzaldehyde derivative.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed compilation of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data, along with the relevant experimental protocols.

Spectroscopic Data

The following sections present the key spectroscopic data for 2-Amino-3,5-dibromobenzaldehyde, crucial for its structural elucidation and quality control.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in a molecule.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-α | ~9.75 | Singlet | - | Aldehyde (-CHO) |

| H-6 | ~7.90 | Doublet | ~2.5 | Aromatic CH |

| H-4 | ~7.65 | Doublet | ~2.5 | Aromatic CH |

| NH₂ | ~5.90 | Broad Singlet | - | Amino (-NH₂) |

| Solvent: CDCl₃, Reference: TMS (0.00 ppm)[3] |

The downfield singlet at approximately 9.75 ppm is characteristic of a highly deshielded aldehyde proton.[3] The two doublets in the aromatic region are indicative of the two aromatic protons, with their meta-coupling constant of approximately 2.5 Hz confirming their 1,3-relationship on the benzene ring.[3] The broad singlet around 5.90 ppm is typical for the protons of an amino group.[3]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum is used to determine the number of non-equivalent carbons and their electronic environments.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| C-α | ~190.5 | Aldehyde Carbonyl (C=O) |

| C-2 | - | Aromatic C-N |

| C-3 | - | Aromatic C-Br |

| C-5 | - | Aromatic C-Br |

| C-1, C-4, C-6 | - | Aromatic CH and C-C |

| Solvent: CDCl₃[3] |

The signal at approximately 190.5 ppm is characteristic of an aldehyde carbonyl carbon.[3] The remaining signals in the aromatic region correspond to the six carbons of the benzene ring. The chemical shifts of the carbons attached to bromine and nitrogen are influenced by the interplay of inductive and resonance effects.[3]

IR (Infrared) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wave Number (cm⁻¹) | Assignment |

| 3456, 3240 | N-H stretching (Amino group) |

| 1733 | C=O stretching (Aldehyde) |

| 1526, 1450 | C=C stretching (Aromatic ring) |

| 681 | C-Br stretching |

| Technique: KBr Pellet or ATR-Neat[4][5] |

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality NMR spectra.[3]

-

Sample Preparation : The sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃).

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0.00 ppm.[3]

-

¹H NMR Parameters :

-

Pulse Angle : 30-45 degrees

-

Acquisition Time : 2-4 seconds

-

Relaxation Delay : 1-5 seconds

-

Number of Scans : 8-16

-

-

¹³C NMR Parameters :

-

Pulse Angle : 45 degrees

-

Acquisition Time : 1-2 seconds

-

Relaxation Delay : 2-5 seconds

-

Number of Scans : 1024 or more (due to the low natural abundance of ¹³C)

-

Decoupling : Proton decoupling is employed to simplify the spectrum by removing C-H coupling.[3]

-

IR Spectroscopy

-

FT-IR Spectroscopy : The IR spectra are typically recorded on an FT-IR spectrophotometer.[4]

Synthesis and Analysis Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic analysis of 2-Amino-3,5-dibromobenzaldehyde.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

- 1. Production process of 2-amino-3,5-dibromobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. 2-Amino-3,5-dibromobenzaldehyde | C7H5Br2NO | CID 688305 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Amino-3,5-dibromotoluene: A Deep Dive into ¹H and ¹³C NMR Spectra

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-3,5-dibromotoluene. As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its structural characterization is paramount for quality control and process development. This document outlines predicted spectral data, detailed experimental protocols for acquiring high-resolution spectra, and a visual representation of the molecular structure with corresponding NMR assignments.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are generated using advanced computational algorithms and serve as a valuable reference for spectral assignment.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-6 | 7.35 | d | ~2.0 | Aromatic CH |

| H-4 | 7.10 | d | ~2.0 | Aromatic CH |

| NH₂ | 4.50 | s (broad) | - | Amino (-NH₂) |

| CH₃ | 2.20 | s | - | Methyl (-CH₃) |

| Solvent: CDCl₃, Reference: TMS (0.00 ppm) |

Table 2: Predicted ¹³C NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) |

| C-2 | 145.0 |

| C-1 | 138.0 |

| C-4 | 133.0 |

| C-6 | 125.0 |

| C-3 | 115.0 |

| C-5 | 112.0 |

| CH₃ | 20.0 |

| Solvent: CDCl₃, Reference: TMS (77.16 ppm) |

Experimental Protocols for NMR Spectroscopy

Obtaining high-quality NMR spectra is fundamental for accurate structural elucidation. The following is a standardized protocol for the ¹H and ¹³C NMR analysis of this compound.

Sample Preparation

-

Sample Quantity: For ¹H NMR, dissolve 5-10 mg of this compound in a suitable deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Solvent Selection: Chloroform-d (CDCl₃) is a commonly used solvent for non-polar to moderately polar organic compounds. The sample should be completely dissolved in approximately 0.6-0.7 mL of the solvent.

-

Filtration: To ensure a homogeneous magnetic field and prevent signal distortion, it is crucial to remove any particulate matter. The sample solution should be filtered through a small plug of glass wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard to reference the chemical shifts to 0.00 ppm.

Data Acquisition

Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution and dispersion.

¹H NMR Parameters:

-

Pulse Angle: A 30-45 degree pulse angle is typically used.

-

Acquisition Time: An acquisition time of 2-4 seconds is recommended.

-

Relaxation Delay: A relaxation delay of 1-5 seconds allows for full relaxation of the protons.

-

Number of Scans: 8-16 scans are generally sufficient to obtain a good signal-to-noise ratio.

¹³C NMR Parameters:

-

Pulse Angle: A 45-degree pulse angle is standard.

-

Acquisition Time: An acquisition time of 1-2 seconds is appropriate.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is necessary due to the longer relaxation times of carbon nuclei.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans (e.g., 1024 or more) is required.

-

Decoupling: Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the standard numbering convention used for NMR signal assignment.

Logical Workflow for Spectral Analysis

The process of analyzing and assigning the NMR spectra of this compound follows a logical progression from sample preparation to final structural confirmation.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Amino-3,5-dibromotoluene

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 2-Amino-3,5-dibromotoluene. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of halogenated aromatic compounds. In the absence of publicly available experimental mass spectral data for this compound, this guide outlines the expected fragmentation pathways based on established principles of mass spectrometry for analogous molecules.

Molecular Ion and Isotopic Pattern

This compound (C₇H₇Br₂N) has a monoisotopic mass of approximately 264.89 g/mol . A key characteristic of bromine-containing compounds in mass spectrometry is the distinctive isotopic pattern arising from the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[1] Consequently, the molecular ion region of the mass spectrum for a dibrominated compound like this compound will exhibit a characteristic triplet of peaks:

-

M+ : The molecular ion containing two ⁷⁹Br isotopes.

-

M+2 : The molecular ion containing one ⁷⁹Br and one ⁸¹Br isotope. This peak will have an intensity approximately twice that of the M+ peak.

-

M+4 : The molecular ion containing two ⁸¹Br isotopes. This peak will have an intensity similar to the M+ peak.

This prominent 1:2:1 isotopic cluster serves as a definitive indicator for the presence of two bromine atoms within the molecule or a fragment.

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several logical pathways, primarily driven by the stability of the resulting fragment ions. The presence of the amino group, methyl group, and bromine atoms on the aromatic ring will influence the fragmentation cascade.

The most probable primary fragmentation events involve the loss of a bromine atom, a methyl radical, or hydrogen cyanide. Subsequent fragmentations would then proceed from these initial product ions.

Data Presentation: Predicted Fragment Ions

The following table summarizes the predicted prominent fragment ions for this compound, their mass-to-charge ratios (m/z), and the proposed neutral losses.

| m/z (Isotopic Peak) | Proposed Formula | Neutral Loss | Fragmentation Pathway |

| 265/267/269 | [C₇H₇Br₂N]⁺˙ | - | Molecular Ion (M⁺˙) |

| 186/188 | [C₇H₇BrN]⁺˙ | Br• | Loss of a bromine radical from the molecular ion. |

| 250/252/254 | [C₆H₄Br₂N]⁺ | CH₃• | Loss of a methyl radical from the molecular ion. |

| 171/173 | [C₆H₄BrN]⁺ | CH₃• from F1 or Br• from F2 | Secondary fragmentation. |

| 155/157 | [C₅H₄Br]⁺ | HCN | Loss of hydrogen cyanide from the [C₆H₄BrN]⁺ ion. |

| 91 | [C₆H₅N]⁺˙ | HBr | Loss of hydrogen bromide from the [C₇H₇BrN]⁺˙ ion. |

Experimental Protocols

While specific experimental data for this compound is not available, a standard protocol for its analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) would be as follows.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solutions: Perform serial dilutions of the stock solution to achieve the desired concentration range for analysis (e.g., 1-100 µg/mL).

Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in splitless mode for enhanced sensitivity.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[2]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be characterized by a prominent molecular ion peak with a distinctive 1:2:1 isotopic pattern, confirming the presence of two bromine atoms. The primary fragmentation pathways are expected to involve the loss of a bromine atom and a methyl radical, followed by further fragmentation to yield characteristic ions. The experimental protocols outlined in this guide provide a robust starting point for the analysis of this and similar halogenated aromatic amines. This in-depth guide serves as a valuable resource for the structural elucidation and identification of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to 2-Amino-3,5-dibromobenzaldehyde

A Note on the Compound Name: The following guide provides information on 2-Amino-3,5-dibromobenzaldehyde. While the initial request specified "2-Amino-3,5-dibromotoluene," publicly available scientific literature and chemical databases predominantly feature data on the benzaldehyde derivative, a significant pharmaceutical intermediate. It is presumed that the query intended to address this more extensively documented compound.

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into the chemical properties, synthesis, and applications of 2-Amino-3,5-dibromobenzaldehyde.

Core Compound Data

2-Amino-3,5-dibromobenzaldehyde is a pivotal chemical intermediate, primarily recognized for its critical role in the synthesis of mucolytic agents.[1] Its versatile reactivity, stemming from its amino and aldehyde functional groups, makes it a valuable component in the development of various pharmaceutical compounds.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 50910-55-9 | [2][3][4] |

| Molecular Formula | C₇H₅Br₂NO | [2][3][4] |

| Molecular Weight | 278.93 g/mol | [2][4] |

| Appearance | Light yellow to off-white crystalline powder | [3] |

| Melting Point | 130-140 °C | [3] |

| Purity | >98.0% (GC) | |

| Solubility | Sparingly soluble in water; soluble in many organic solvents | [3] |

Experimental Protocols

The synthesis of 2-Amino-3,5-dibromobenzaldehyde is a critical process for its application in the pharmaceutical industry, notably as a precursor to Ambroxol and Bromhexine.[1] Various synthetic routes have been developed to optimize yield and purity.

Synthesis from o-Nitrobenzaldehyde via Reduction and Bromination

A common and effective method involves a two-step process starting from o-nitrobenzaldehyde.[5] The initial step is the reduction of the nitro group to an amine, followed by the bromination of the aromatic ring.

Experimental Procedure:

-

Reduction of o-Nitrobenzaldehyde:

-

o-Nitrobenzaldehyde is dissolved in a mixed solvent system of ethanol and water.[5]

-

Iron powder and glacial acetic acid are added to the solution. A few drops of concentrated hydrochloric acid can be used as a catalyst.[5]

-

The mixture is refluxed for 40-60 minutes at 95-105 °C to yield a mixture containing o-aminobenzaldehyde.[5]

-

-

Bromination:

-

The resulting mixture from the reduction step is cooled to -10 to 5 °C without purification.[5]

-

A slight excess of bromine is added dropwise to the cooled mixture.[5]

-

The reaction is allowed to proceed for 120-150 minutes at room temperature.[5]

-

The final product, 2-Amino-3,5-dibromobenzaldehyde, is then isolated by filtration.[5] This method is reported to yield a product with a purity greater than 99.0%.[5]

-

Synthesis using Hydrogen Peroxide

An alternative synthesis method utilizes hydrogen peroxide to improve the utilization of bromine.[6]

Experimental Procedure:

-

o-Aminobenzaldehyde and ethanol are mixed in a 1:5 molar ratio.[6]

-

A solution of bromine and 30% hydrogen peroxide is added dropwise over 10 to 30 minutes while stirring. The molar ratio of o-Aminobenzaldehyde to bromine to potassium bromide is approximately 1:1.93:9.5, and the molar ratio of bromine to hydrogen peroxide is 1.2:1.[6]

-

The reaction is stirred for 30 minutes at a temperature of 5-20 °C.[6]

-

The progress of the reaction is monitored using high-performance liquid chromatography (HPLC).[6]

Applications in Drug Development

2-Amino-3,5-dibromobenzaldehyde is a key starting material in the synthesis of several pharmaceuticals, most notably the mucolytic agent Ambroxol.[1][5]

Synthesis of Ambroxol

The synthesis of Ambroxol hydrochloride involves the condensation of 2-Amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol to form an intermediate imine product.[6] This intermediate is then reduced and acidified to yield Ambroxol hydrochloride.[6]

Visualized Synthesis Pathway

The following diagram illustrates a generalized synthetic workflow for the preparation of 2-Amino-3,5-dibromobenzaldehyde from o-Nitrobenzaldehyde.

Caption: Synthesis workflow of 2-Amino-3,5-dibromobenzaldehyde.

References

- 1. 2-Amino-3,5-dibromobenzaldehyde | 50910-55-9 | Benchchem [benchchem.com]

- 2. 50910-55-9|2-Amino-3,5-dibromobenzaldehyde|BLD Pharm [bldpharm.com]

- 3. 2 AMINO 3 5 DIBROMO BENZALDEHYDE ADBA Latest Price Exporter [cartelinternational.com]

- 4. 2-Amino-3,5-dibromobenzaldehyde | C7H5Br2NO | CID 688305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 6. CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide - Google Patents [patents.google.com]

A Technical Guide to the Theoretical and Experimental Properties of Brominated Toluenes

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of brominated toluenes. These compounds are critical intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes.[1] A thorough understanding of their physicochemical properties, spectroscopic characteristics, and reaction pathways is essential for their effective application in research and development. This document contrasts theoretical predictions with experimental data, offers detailed protocols for key laboratory procedures, and visualizes complex workflows and relationships to support advanced chemical synthesis and analysis.

Physicochemical Properties of Brominated Toluenes

The location of the bromine atom(s) on the toluene molecule significantly influences its physical and chemical properties. Toluene can be brominated on the aromatic ring (ortho-, meta-, para- positions) or on the methyl group (benzylic position). The resulting isomers exhibit distinct properties, as summarized below.

Monobromotoluene Isomers

There are three primary isomers of monobromotoluene where a single bromine atom is substituted on the aromatic ring. A fourth isomer, benzyl bromide (or α-bromotoluene), has the bromine on the methyl group.[2]

| Property | o-Bromotoluene (2-Bromotoluene) | m-Bromotoluene (3-Bromotoluene) | p-Bromotoluene (4-Bromotoluene) |

| Molecular Formula | C₇H₇Br | C₇H₇Br | C₇H₇Br |

| Molar Mass | 171.03 g/mol [2] | 171.03 g/mol [2] | 171.03 g/mol [2] |

| Appearance | Colorless liquid[2] | Colorless liquid[2] | White crystalline solid[2] |

| Density | 1.431 g/mL[2] | 1.4099 g/mL[2] | 1.3995 g/mL[2] |

| Melting Point | -27.8 °C[2] | -39.8 °C[2] | 28.5 °C[2] |

| Boiling Point | 181.7 °C[2] | 183.7 °C[2] | 184.5 °C[2] |

| Solubility in Water | Practically insoluble[2] | Practically insoluble[2] | Practically insoluble[2] |

| Other Solubilities | Very soluble in ethanol, ether, benzene, carbon tetrachloride, acetone, chloroform[2] | Very soluble in ethanol, ether, benzene, carbon tetrachloride, acetone, chloroform[2] | Very soluble in ethanol, ether, benzene, carbon tetrachloride, acetone, chloroform[2] |

Dibromotoluene Isomers

Dibromotoluenes are valuable as building blocks in more complex syntheses, such as for the antiviral drug Elbasvir and the antihypertensive candesartan cilexetil.[1][3] Their properties vary significantly based on the positions of the two bromine atoms.

| Property | 2,5-Dibromotoluene | 3,5-Dibromotoluene | α,α-Dibromotoluene |

| Molecular Formula | C₇H₆Br₂[3] | C₇H₆Br₂[1] | C₇H₆Br₂[4] |

| Molar Mass | 249.93 g/mol [3] | 249.96 g/mol [1] | 249.93 g/mol |

| Appearance | Colorless to pale yellow transparent liquid[3] | Colorless to pale yellow liquid[1] | Liquid[4] |

| Density | ~1.8 g/cm³[3] | Not specified | 1.51 g/mL at 25 °C[4] |

| Melting Point | 5-6 °C[3] | Not specified | Not specified |

| Boiling Point | 236.0 °C[3] | Not specified | 156 °C / 23 mmHg[4] |

| Flash Point | 107.9 °C[3] | Not specified | 109 °C (closed cup)[4] |

| Refractive Index | Not specified | Not specified | n20/D 1.614[4] |

Theoretical vs. Experimental Reactivity

The bromination of toluene can proceed via two primary mechanisms, leading to different products. The choice of reaction conditions dictates the outcome.

-

Electrophilic Aromatic Substitution (Ring Bromination): This reaction occurs in the presence of a Lewis acid catalyst (e.g., FeBr₃). The methyl group is an ortho-, para-director, making toluene more reactive than benzene.

-

Free Radical Substitution (Benzylic Bromination): This reaction occurs on the methyl group under UV light or with a radical initiator like AIBN, typically using N-bromosuccinimide (NBS).[5] The C-H bonds of the methyl group are benzylic and thus weaker than other C-H bonds.[5]

Quantum chemical methods have been employed to model the reaction of bromine atoms with toluene.[6] Theoretical calculations suggest that the abstraction of a hydrogen atom from the methyl group is the most energetically favorable pathway, proceeding through a complex-forming mechanism.[6] These computational models allow for the calculation of standard enthalpies of formation for product radicals, which show excellent agreement with available literature data.[6] Furthermore, kinetic studies combining experimental measurements with theoretical calculations have been used to determine the temperature dependence and rate coefficients for the reactions of bromine atoms with toluene and related xylenes.[7]

Caption: Logical diagram of competing toluene bromination pathways.

Spectroscopic Analysis and Characterization

Distinguishing between bromotoluene isomers is critical and is reliably achieved using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for differentiating isomers. The chemical shifts and splitting patterns of the aromatic protons are unique for the ortho-, meta-, and para-isomers.[8]

-

Infrared (IR) Spectroscopy: The C-Br bond and the substitution pattern on the aromatic ring give rise to characteristic peaks in the IR spectrum, aiding in identification.[8] For example, C-Br stretching frequencies are typically observed in the low-frequency region.[9]

-

Mass Spectrometry (MS): While all monobromotoluene isomers have the same molecular weight, their fragmentation patterns upon electron impact can differ, providing another method for differentiation.[8]

Caption: General workflow for the spectroscopic characterization of bromotoluenes.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of brominated toluenes.

Protocol 1: Lewis Acid-Catalyzed Benzylic Bromination

This protocol describes a method for the selective bromination of the benzylic position on a toluene derivative using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source and zirconium(IV) chloride as a Lewis acid catalyst.[10]

Materials:

-

Aromatic Substrate (e.g., Toluene, 0.5 mmol)[10]

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH, 0.25 mmol)[10]

-

Zirconium(IV) chloride (ZrCl₄, 0.05 mmol, 10 mol%)[10]

-

Anhydrous Dichloromethane (CH₂Cl₂)[10]

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution[10]

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Flame-dried glassware, magnetic stirrer, argon or nitrogen atmosphere setup

Procedure:

-

Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon).

-

To the flask, add the aromatic substrate (0.5 mmol), DBDMH (0.25 mmol), and anhydrous dichloromethane (2 mL).[10]

-

In a separate dry vial, dissolve the zirconium(IV) chloride catalyst (0.05 mmol) in anhydrous dichloromethane (1 mL) and add it to the reaction mixture.

-

Stir the reaction at room temperature. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[10]

-

Upon completion (typically 2 hours), quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.[10]

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 10 mL).[10]

-

Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[10]

-

If necessary, purify the product by flash column chromatography.[10]

Safety Precautions:

-

DBDMH is a brominating agent and should be handled with care in a well-ventilated fume hood.[10]

-

Anhydrous solvents and an inert atmosphere are crucial for optimal results, as the Lewis acid catalyst is moisture-sensitive.[10]

Caption: A typical experimental workflow for the synthesis and purification of a bromotoluene.

Protocol 2: General Procedure for Spectroscopic Characterization

This protocol outlines the general steps for preparing a purified bromotoluene sample for analysis by NMR, IR, and GC-MS.

A. ¹H NMR Spectroscopy

-

Accurately weigh approximately 5-10 mg of the purified bromotoluene sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.

B. IR Spectroscopy

-

For Liquids: Place a small drop of the neat liquid sample between two KBr or NaCl salt plates.

-

For Solids: Prepare a KBr pellet by grinding ~1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk using a pellet press.

-

Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and record the spectrum in a solution cell.[9]

-

Place the sample/pellet in the spectrometer and acquire the IR spectrum.

C. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Inject a small volume (typically 1 µL) of the solution into the GC-MS instrument.

-

The sample is vaporized and separated on the GC column based on boiling point and polarity.

-

The separated components enter the mass spectrometer, where they are ionized and fragmented, allowing for identification based on the mass-to-charge ratio and comparison to spectral libraries.

Toxicology and Safety

Toluene itself is a well-documented toxicant, with exposure causing irritation to the eyes, skin, and respiratory tract, as well as central nervous system effects such as dizziness, confusion, and memory loss.[5][11] While it is less toxic than benzene, chronic exposure can lead to significant health issues.[5][12] Brominated toluenes, such as α,α-dibromotoluene, can be acutely toxic if ingested, inhaled, or absorbed through the skin and may cause severe skin burns and eye damage.[4] Therefore, all brominated toluenes should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, within a certified chemical fume hood.

References

- 1. nbinno.com [nbinno.com]

- 2. Bromotoluene - Wikipedia [en.wikipedia.org]

- 3. innospk.com [innospk.com]

- 4. a,a-Dibromotoluene 97 618-31-5 [sigmaaldrich.com]

- 5. Toluene - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. The kinetics of the reactions of Br atoms with the xylenes: an experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03740D [pubs.rsc.org]

- 8. How to distinguish 2 - Bromotoluene from its isomers? - Blog [zbwhr.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. benchchem.com [benchchem.com]

- 11. gov.uk [gov.uk]

- 12. Toluene Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of the Amino Group in 2-Amino-3,5-dibromotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-dibromotoluene, a substituted aniline, presents a unique platform for synthetic chemistry, largely dictated by the interplay of its functional groups. The reactivity of the amino group is central to its utility as a chemical intermediate. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of the amino moiety in this molecule and explores its synthetic potential in key chemical transformations.

The core structure of this compound features an amino group (-NH₂) and a methyl group (-CH₃) positioned ortho to each other on a benzene ring, which is further substituted with two bromine atoms at the 3 and 5 positions. The spatial arrangement and electronic nature of these substituents—the electron-donating methyl group, the electron-donating (by resonance) but also inductively withdrawing amino group, and the strongly electron-withdrawing bromine atoms—create a nuanced reactivity profile for the amino group. The methyl group, being ortho to the amino group, also introduces significant steric hindrance, which can modulate the accessibility of the nitrogen lone pair.

Electronic and Steric Effects on Amino Group Reactivity

The reactivity of the amino group in this compound is a balance of the following factors:

-

Electron-Donating Groups: The amino group itself and the ortho-methyl group are electron-donating, which increases the electron density on the aromatic ring and, crucially, on the nitrogen atom of the amino group. This enhances its nucleophilicity compared to aniline.

-

Electron-Withdrawing Groups: The two bromine atoms are strongly electronegative and exert a significant electron-withdrawing inductive effect. This effect deactivates the aromatic ring towards electrophilic substitution and reduces the basicity and nucleophilicity of the amino group.

-

Steric Hindrance: The presence of a methyl group and a bromine atom ortho to the amino group creates considerable steric bulk. This hindrance can impede the approach of bulky reagents to the nitrogen atom, thereby slowing down or preventing certain reactions. In the isomeric compound 2,6-Dibromo-4-methylaniline, the amino group is situated between two bromine atoms, leading to short intramolecular N—H⋯Br contacts which can influence its reactivity.[1] A similar, albeit less pronounced, steric environment is expected for this compound.

The net effect of these competing influences is a moderately reactive amino group, whose utility in synthesis can be harnessed through careful selection of reaction conditions.

Key Reactions of the Amino Group

The amino group of this compound is expected to undergo a variety of classical reactions typical of aromatic amines, including diazotization, acylation, and alkylation.

Diazotization

Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid, to form diazonium salts. These salts are versatile intermediates in organic synthesis, enabling the replacement of the amino group with a wide range of other functionalities via Sandmeyer-type reactions.

The diazotization of this compound is anticipated to proceed readily under standard conditions. The resulting diazonium salt can then be used to introduce various substituents at the 2-position.

Experimental Protocol (General):

-

Dissolve this compound in a suitable acidic medium (e.g., a mixture of glacial acetic acid and concentrated hydrochloric acid).

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for a further 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

The resulting diazonium salt solution can be used directly in subsequent reactions, such as Sandmeyer or Schiemann reactions.

Acylation

The reaction of the amino group with acylating agents such as acid chlorides or anhydrides yields the corresponding amides. This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amino group acts as the nucleophile. The steric hindrance around the amino group in this compound may necessitate more forcing reaction conditions or the use of less bulky acylating agents. The acylation of amines is a common strategy to protect the amino group during other transformations.[2]

Experimental Protocol (General):

-

Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine).

-

Add a base (e.g., pyridine or triethylamine) to act as a scavenger for the acid byproduct.

-

Cool the mixture in an ice bath.

-

Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by washing with dilute acid, water, and brine, followed by drying and evaporation of the solvent. The product can be purified by recrystallization or column chromatography.

Alkylation

Similar to acylation, the amino group can be alkylated using alkyl halides. However, controlling the degree of alkylation can be challenging, often leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[2] The steric hindrance in this compound might favor mono-alkylation, especially with bulky alkylating agents. Reductive amination, a two-step process involving the formation of an imine followed by reduction, offers a more controlled method for mono-alkylation.

Experimental Protocol (Reductive Amination - General):

-

Dissolve this compound and the desired aldehyde or ketone in a suitable solvent (e.g., methanol or dichloroethane).

-

Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.

-

Stir the mixture at room temperature for a period to allow for imine formation.

-

Add a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) portion-wise.

-

Continue stirring until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction with water or a dilute aqueous base.

-

Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude product, which can be purified by chromatography.

Reactivity in the Synthesis of Heterocyclic Compounds

The presence of the ortho-amino and methyl groups makes this compound a valuable precursor for the synthesis of various heterocyclic systems, such as quinolines and benzodiazepines, which are important scaffolds in medicinal chemistry. For instance, the Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions.

Summary of Reactivity

The following table summarizes the expected reactivity of the amino group in this compound and the key factors influencing it.

| Reaction Type | Expected Reactivity | Influencing Factors | Potential Applications |

| Diazotization | Good | Electron-withdrawing bromines may slightly deactivate the ring but the reaction should proceed under standard conditions. | Introduction of a wide range of substituents at the 2-position. |

| Acylation | Moderate | Steric hindrance from the ortho-methyl and -bromo groups. Electron-withdrawing bromines reduce nucleophilicity. | Protection of the amino group, synthesis of amides. |

| Alkylation | Moderate | Steric hindrance may favor mono-alkylation. Reduced nucleophilicity. | Synthesis of secondary and tertiary amines. |

| Heterocycle Formation | Good | The ortho-relationship of the amino and methyl groups is conducive to cyclization reactions. | Synthesis of quinolines, benzodiazepines, and other fused heterocycles. |

Conclusion

The amino group in this compound exhibits a nuanced reactivity profile governed by a combination of electronic and steric effects. While the electron-donating methyl group enhances its nucleophilicity, the electron-withdrawing bromine atoms and significant steric hindrance from the ortho substituents temper this reactivity. A thorough understanding of these factors is crucial for harnessing the synthetic potential of this molecule. By carefully selecting reagents and reaction conditions, this compound can serve as a versatile building block for the synthesis of a wide array of functionalized aromatic compounds and complex heterocyclic systems of interest to the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Amino-3,5-dibromotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and practical overview of electrophilic aromatic substitution (EAS) reactions on 2-amino-3,5-dibromotoluene. The reactivity of the aromatic ring in this molecule is governed by the interplay of a strongly activating amino group, a moderately activating methyl group, and two deactivating bromo substituents. This document elucidates the directing effects of these groups, predicts the regiochemical outcomes of common EAS reactions, and provides representative experimental protocols. Due to a scarcity of published experimental data specifically for electrophilic substitutions on this compound, this guide combines established principles of organic chemistry with data from analogous structures to offer a predictive framework for researchers in synthetic and medicinal chemistry.

Theoretical Framework: Regioselectivity in this compound

The orientation of electrophilic attack on the this compound ring is determined by the cumulative electronic effects of its four substituents. The positions available for substitution are C4 and C6.

-

Amino Group (-NH₂): As a powerful activating group, the amino group donates electron density to the aromatic π-system via resonance. This effect is most pronounced at the ortho and para positions. In this molecule, the para position (C5) is blocked by a bromine atom, and one ortho position (C3) is also blocked. Therefore, the amino group strongly directs electrophiles to the other ortho position, C6.

-

Methyl Group (-CH₃): The methyl group is a moderately activating group that directs incoming electrophiles to its ortho and para positions through an inductive effect and hyperconjugation. Its para position (C4) is open for substitution, and its ortho position (C6) is also available.

-

Bromo Groups (-Br): Halogens are deactivating groups due to their electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. However, they are ortho, para-directors because their lone pairs can stabilize the arenium ion intermediate. In this compound, the bromine atoms at C3 and C5 further deactivate the ring but their directing influence is less significant compared to the powerful activating groups.

Overall Directing Effect: The directing effects of the amino and methyl groups are synergistic in directing electrophiles to the C6 position. The methyl group also directs to the C4 position. The powerful activating and directing effect of the amino group to the C6 position is expected to be the dominant factor. Therefore, electrophilic substitution on this compound is predicted to yield a mixture of products, with the major product resulting from substitution at the C6 position and the minor product from substitution at the C4 position. The high degree of substitution and the presence of deactivating bromo groups suggest that forcing reaction conditions may be necessary.

Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions

The following table summarizes the predicted major and minor products for common electrophilic aromatic substitution reactions on this compound.

| Reaction Type | Electrophile (E⁺) | Predicted Major Product (Substitution at C6) | Predicted Minor Product (Substitution at C4) |

| Nitration | NO₂⁺ | 2-Amino-3,5-dibromo-6-nitrotoluene | 2-Amino-3,5-dibromo-4-nitrotoluene |

| Halogenation | Br⁺, Cl⁺ | 2-Amino-3,5,6-tribromotoluene | 2-Amino-3,4,5-tribromotoluene |

| Sulfonation | SO₃ | This compound-6-sulfonic acid | This compound-4-sulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | 2-Amino-6-acyl-3,5-dibromotoluene | 2-Amino-4-acyl-3,5-dibromotoluene |

Experimental Protocols (Representative Examples)

Disclaimer: The following protocols are generalized procedures for electrophilic aromatic substitution on substituted aromatic rings. Due to the lack of specific literature for this compound, these protocols should be considered as starting points and require optimization for this particular substrate. The reactivity of the amino group may necessitate the use of a protecting group (e.g., acetylation) prior to carrying out these reactions to prevent side reactions.

Nitration

-

Protection of the Amino Group (Optional but Recommended): To a solution of this compound in acetic anhydride, add a catalytic amount of sulfuric acid. Stir at room temperature for 1-2 hours. Pour the reaction mixture into ice water and collect the precipitated acetanilide derivative by filtration.

-

Nitration: Dissolve the protected starting material in concentrated sulfuric acid at 0°C. Add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C. Stir for 1-2 hours.

-

Work-up: Pour the reaction mixture onto crushed ice. Collect the solid product by filtration and wash with cold water until neutral.

-

Deprotection: Reflux the nitrated acetanilide with aqueous hydrochloric acid to hydrolyze the amide and yield the nitrated this compound derivative.

Halogenation (Bromination)

-

Dissolution: Dissolve this compound in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Addition of Bromine: Add a solution of bromine in the same solvent dropwise to the stirred solution at room temperature. The reaction may require a Lewis acid catalyst such as FeCl₃ or FeBr₃ if the ring is significantly deactivated.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench excess bromine. Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Sulfonation

-

Reaction: Add this compound to fuming sulfuric acid (oleum) at room temperature with stirring.

-

Heating: Gently heat the reaction mixture to 40-60°C and maintain for several hours. The progress of the reaction can be monitored by the solubility of a sample in water.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The sulfonic acid product may precipitate out of solution and can be collected by filtration.

Friedel-Crafts Acylation

-

Protection of the Amino Group: The amino group must be protected (e.g., as an acetanilide) to prevent reaction with the Lewis acid catalyst.

-

Reaction Setup: Suspend the protected starting material and a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane or carbon disulfide) at 0°C.

-

Addition of Acylating Agent: Add the acyl chloride or acid anhydride dropwise to the suspension.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up and Deprotection: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash, dry, and concentrate. The protecting group can then be removed by acid or base hydrolysis.

Visualizations

Predicted Electrophilic Aromatic Substitution Pathway

Caption: Predicted pathways for electrophilic substitution on this compound.

Experimental Workflow for Nitration

Caption: General experimental workflow for the nitration of this compound.

Conclusion

While direct experimental data on the electrophilic substitution reactions of this compound is limited in the accessible literature, a theoretical analysis based on the directing effects of its substituents provides a robust predictive model for its reactivity. The synergistic directing effects of the amino and methyl groups are expected to favor substitution at the C6 position, with minor substitution at the C4 position. The presence of the strongly activating amino group suggests that protection-deprotection strategies will be crucial for successful synthetic outcomes, particularly for nitration and Friedel-Crafts reactions. This guide provides a foundational framework for researchers to design and execute electrophilic substitution reactions on this and structurally related molecules. Further experimental validation is necessary to confirm these predictions and to fully elucidate the synthetic utility of this compound as a building block in drug discovery and development.

Starting materials for 2-Amino-3,5-dibromotoluene synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes for 2-Amino-3,5-dibromotoluene, a key intermediate in the synthesis of various pharmaceutical compounds. This document provides a comparative analysis of starting materials, detailed experimental protocols, and quantitative data to assist researchers in selecting the most suitable methodology for their applications.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through two main strategies: the direct bromination of an amino-substituted toluene derivative or the reduction of a nitrotoluene precursor. The choice of starting material significantly influences the reaction conditions, overall yield, and purity of the final product.

Route 1: Bromination of o-Toluidine

A common and direct approach involves the electrophilic bromination of o-toluidine. The amino group is a strong activating group, directing the incoming bromine atoms to the ortho and para positions. To achieve the desired 3,5-dibromo substitution pattern, careful control of reaction conditions is necessary.

Experimental Protocol: Bromination of o-Toluidine

Materials:

-

o-Toluidine

-

Bromine

-

Glacial Acetic Acid

-

Sodium Nitrite

-

Water

Procedure:

-

Dissolve o-toluidine in glacial acetic acid within a reaction vessel equipped with a stirrer and a dropping funnel.

-

Cool the solution to -5°C in an ice-salt bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled o-toluidine solution while maintaining the temperature below 0°C. The reaction is exothermic and requires careful temperature control.

-

After the addition of bromine is complete, continue stirring the mixture at the same temperature for a specified duration to ensure complete reaction.

-

Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the crude product.

-

Filter the solid, wash thoroughly with water to remove any acid residues, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Route 2: Reduction of 3,5-Dibromo-2-nitrotoluene

An alternative strategy involves the synthesis of the corresponding nitro-analogue, 3,5-Dibromo-2-nitrotoluene, followed by its reduction to the target amine. This multi-step process can offer advantages in terms of regioselectivity and may be preferable when the direct bromination of o-toluidine leads to undesired side products.

The synthesis of the intermediate 3,5-Dibromo-2-nitrotoluene can be achieved through the nitration of 3,5-dibromotoluene. The subsequent reduction of the nitro group is a critical step.

Experimental Protocol: Reduction of 3,5-Dibromo-2-nitrotoluene

Materials:

-

3,5-Dibromo-2-nitrotoluene

-

Iron powder (activated)

-

Hydrochloric acid or Acetic Acid

-

Toluene or Ethanol

-

Sodium Carbonate solution (5%)

Procedure:

-

In a reaction flask, create a stirred suspension of activated iron powder in water or an acidic solution (e.g., dilute hydrochloric acid).

-

Add a solution of 3,5-Dibromo-2-nitrotoluene in a suitable solvent like toluene or ethanol to the iron suspension.

-

Heat the mixture to reflux and monitor the reaction progress using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, cool the mixture and neutralize the acid with a 5% aqueous solution of sodium carbonate to a pH of 7-9.

-

Filter the hot reaction mixture to remove the iron sludge.

-

Separate the organic layer from the filtrate. The product, this compound, will be in the organic phase.

-

The organic solvent can be removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthetic methods for this compound and its closely related analogue, 2-Amino-3,5-dibromobenzaldehyde, for comparative purposes. It is important to note that the synthesis of the benzaldehyde is more frequently reported in the literature.

| Starting Material | Product | Key Reagents | Reaction Time | Yield (%) | Purity (%) | Reference |

| o-Nitrodibromobenzyl | o-Aminodibromobenzyltoluene | Active iron powder, HCl, Toluene | 2-3 hours | - | 95.0 - 96.8 | [1] |

| o-Nitrobenzaldehyde | 2-Amino-3,5-dibromobenzaldehyde | Iron powder, Glacial acetic acid, Bromine | Reduction: 40-60 min; Bromination: 120-150 min | 91.1 - 92.8 | 99.2 - 99.4 | [2][3] |

| p-Toluidine | 4-Amino-3,5-dibromotoluene | Bromine, Glacial acetic acid | 1.5 hours (bromination) | 15.66 | - | [4] |